N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound with multifaceted applications in scientific research and industry. Its structure incorporates various functional groups, including a fluorobenzyl group, a pyrrolidinone moiety, and a sulfamoyl-phenyl-acetamide backbone, making it a candidate for numerous chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multi-step processes:
Starting Materials: : Key starting materials include 4-fluorobenzylamine, acetic anhydride, and pyrrolidine-2,5-dione.
Initial Reactions: : The formation of intermediates through reactions such as alkylation and acylation. For instance, 4-fluorobenzylamine can be reacted with pyrrolidine-2,5-dione to form the pyrrolidinone derivative.
Final Coupling: : The intermediate is further reacted with sulfonyl chloride and aniline derivatives, under appropriate conditions (e.g., basic or acidic environments), to produce the final compound.
Industrial Production Methods
Industrial-scale synthesis often leverages optimized conditions for efficiency:
Catalysts: : Use of specific catalysts to accelerate reaction rates.
Temperature Control: : Maintaining optimal temperatures to ensure high yields and purity.
Purification: : Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide undergoes several key reactions:
Oxidation: : Can be oxidized to produce sulfoxides or sulfones.
Reduction: : Reduction reactions may target the nitro group or other susceptible moieties.
Substitution: : Aromatic and nucleophilic substitution reactions are common, modifying various substituent groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used as reducing agents.
Substitution: : Reagents such as halogenating agents or organometallics facilitate substitution reactions.
Major Products
The major products depend on the specific reactions performed but often include derivatives with modified functional groups, which may enhance or alter the compound’s properties and applications.
Scientific Research Applications
Chemistry
Chemical Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Reaction Mechanism Studies: : A model compound for studying various chemical reactions and mechanisms.
Biology
Enzyme Inhibition: : Evaluated for its potential as an inhibitor of certain enzymes.
Molecular Probes: : Utilized in the development of molecular probes for biochemical assays.
Medicine
Drug Development: : Explored for its pharmacological properties and potential therapeutic uses.
Toxicology: : Assessed for toxicity and safety in preclinical studies.
Industry
Material Science: : Investigated for its role in the development of novel materials.
Catalysis: : Employed in catalytic processes due to its functional group diversity.
Mechanism of Action
The compound’s mechanism of action is often linked to its ability to interact with specific molecular targets:
Binding Sites: : It binds to active sites of enzymes or receptors, modulating their activity.
Pathways: : Engages in pathways such as signal transduction, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-((1-benzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
N-(4-(N-((1-(4-chlorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
N-(4-(N-((1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
Uniqueness
What sets N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide apart is the incorporation of a fluorobenzyl group, which can significantly alter its physicochemical properties and biological activity, compared to its analogues.
Well, now you know more about this compound than you ever expected to! What’s next on your learning journey?
Properties
IUPAC Name |
N-[4-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-14(25)23-18-6-8-19(9-7-18)29(27,28)22-11-16-10-20(26)24(13-16)12-15-2-4-17(21)5-3-15/h2-9,16,22H,10-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAHNFDSIWBJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.